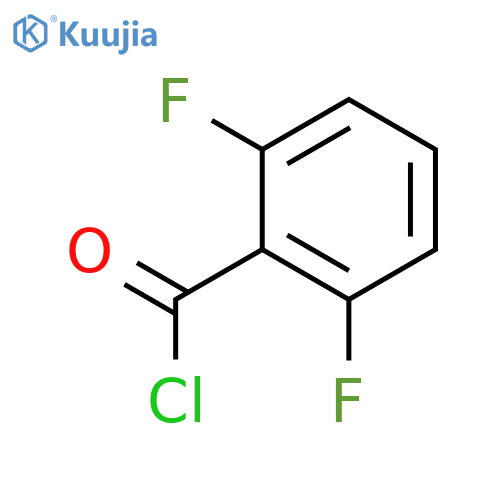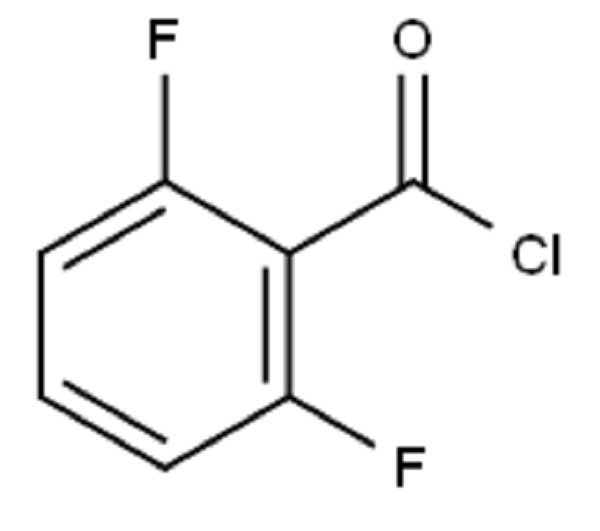Cas no 18063-02-0 (2,6-Difluorobenzoyl chloride)

2,6-Difluorobenzoyl chloride structure
商品名:2,6-Difluorobenzoyl chloride
2,6-Difluorobenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,6-Difluorobenzoyl chloride
- C7H3ClF2O
- 2,5-DIFLUORO-6-METHYLPHENYLBORONIC ACID PINACOL ESTER
- 2,6-Difluorbenzoylchlorid
- 2,6-difluorobenzoic acid chloride
- 2,6-difluorobenzoyl choride
- 2,6-difluoro-phenylcarbonyl chloride
- Benzoyl chloride,2,6-difluoro
- chloride of 2,6-difluorobenzoic acid
- 2,6-Difluorobenzoylchloride
- Benzoyl chloride, 2,6-difluoro-
- 2,6-difluoro-benzoyl chloride
- QRHUZEVERIHEPT-UHFFFAOYSA-N
- 2,6-diflurobenzoyl chloride
- 2.6-difluorobenzoyl chloride
- 2,6-difluoro benzoylchloride
- 2,6-diflourobenzoyl chloride
- 2 6-difluorobenzoyl chloride
- 2,6-difluro-benzoyl chloride
- KSC182E6B
- 2,6-difluoro benzoyl chloride
- Benzoylchloride, 2,6-difluoro-
- AM61375
- F2190-0068
- MFCD00000659
- D2798
- AS-38671
- AC-26038
- NS00053986
- EN300-1265909
- AKOS000268644
- 18063-02-0
- SCHEMBL105255
- DTXSID90170988
- 2,6-difluoro-1-benzenecarbonyl chloride
- W-107809
- FT-0637641
- 2,6-Difluorobenzoyl chloride, 99%
- EINECS 241-971-2
- A20286
- STK802618
- DTXCID0093479
- DB-030808
- BBL027303
- art-chem-bb acb000957;emolecules 491292;
-
- MDL: MFCD00000659
- インチ: 1S/C7H3ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H
- InChIKey: QRHUZEVERIHEPT-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C(=C([H])C([H])=C([H])C=1F)F)=O
- BRN: 639438
計算された属性
- せいみつぶんしりょう: 175.98400
- どういたいしつりょう: 175.984
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.404 g/mL at 25 °C(lit.)
- ゆうかいてん: 128-132 °C(lit.)
- ふってん: 72-77 °C/13 mmHg(lit.)
- フラッシュポイント: 華氏温度:114.8°f
摂氏度:46°c - 屈折率: n20/D 1.501(lit.)
- すいようせい: はんのう
- PSA: 17.07000
- LogP: 2.34380
- かんど: Moisture Sensitive
- ようかいせい: すいようせいはんのう
2,6-Difluorobenzoyl chloride セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H290-H314
- 警告文: P210-P233-P234-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P390-P403+P235-P405-P406-P501
- 危険物輸送番号:UN 2920 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 10-34
- セキュリティの説明: S26-S36/37/39-S45-S28A-S16
- 福カードFコード:21
- RTECS番号:LV1763000
-
危険物標識:

- 包装グループ:II
- ちょぞうじょうけん:2-8°C
- リスク用語:R10; R34
- 危険レベル:8
- 包装等級:II
- セキュリティ用語:8
2,6-Difluorobenzoyl chloride 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,6-Difluorobenzoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD75283-100g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 100g |
¥402.0 | 2024-04-17 | |
| Ambeed | A766394-25g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 25g |
$19.0 | 2025-02-22 | |
| Life Chemicals | F2190-0068-10g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
| Ambeed | A766394-5g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 5g |
$14.0 | 2025-02-22 | |
| Life Chemicals | F2190-0068-0.25g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
| Life Chemicals | F2190-0068-2.5g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
| TRC | D445485-250g |
2,6-Difluorobenzoyl Chloride |
18063-02-0 | 250g |
$ 580.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD75283-5g |
2,6-Difluorobenzoyl chloride |
18063-02-0 | 98% | 5g |
¥51.0 | 2024-04-17 | |
| Enamine | EN300-1265909-1.0g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 1.0g |
$26.0 | 2023-07-10 | ||
| Enamine | EN300-1265909-5.0g |
2,6-difluorobenzoyl chloride |
18063-02-0 | 5.0g |
$29.0 | 2023-07-10 |
2,6-Difluorobenzoyl chloride 関連文献
-
Danming Chao,Xiaoteng Jia,Fuquan Bai,Hongtao Liu,Lili Cui,Erik B. Berda,Ce Wang J. Mater. Chem. 2012 22 3028
-
Yu-xiu Liu,Xing-cun Wei,Yong-qiang Li,Na Yang,Qing-min Wang New J. Chem. 2013 37 1803
-
Jinhui Pang,Kunzhi Shen,Dianfu Ren,Sinan Feng,Yang Wang,Zhenhua Jiang J. Mater. Chem. A 2013 1 1465
-
Libing He,Danming Chao,Xiaoteng Jia,Hongtao Liu,Lei Yao,Xincai Liu,Ce Wang J. Mater. Chem. 2011 21 1852
-
Buddhadeb Chakraborty,Sumit Sahoo,Raja Narayansamy,Dandamudi Usharani,Harapriya Rath Dalton Trans. 2021 50 14421
18063-02-0 (2,6-Difluorobenzoyl chloride) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 57707-64-9(2-azidoacetonitrile)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:18063-02-0)2,6-Difluorobenzoyl chloride

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:18063-02-0)2,6-Difluorobenzoyl chloride

清らかである:99%
はかる:kg
価格 ($):問い合わせ